molecular formula C10H8 B3182899 Naphthalene-1,2,3,4-13C4 CAS No. 287399-39-7

Naphthalene-1,2,3,4-13C4

Cat. No.: B3182899
CAS No.: 287399-39-7
M. Wt: 128.17 g/mol
InChI Key: UFWIBTONFRDIAS-UHFFFAOYSA-N
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Description

Naphthalene-1,2,3,4-13C4 (CAS 287399-39-7) is a stable isotope-labeled analog of naphthalene, a common polycyclic aromatic hydrocarbon (PAH) and environmental micropollutant. With a molecular formula of (13C)4C6H8 and a molecular weight of 132.14 g/mol, this compound is an essential tool for analytical and environmental research. It serves as a critical internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods, enabling highly accurate quantification and tracing of unlabeled naphthalene in complex samples. This application is vital for environmental monitoring, allowing researchers to precisely measure PAH levels in ecological samples and study their bioaccumulation in wildlife and the food chain. In the laboratory, this labeled compound is used to investigate the environmental fate, transport, and microbial degradation of naphthalene. Research into bioremediation—the use of microorganisms to clean up hydrocarbon contaminants—relies on such stable isotopes to elucidate metabolic pathways and degradation mechanisms. This compound allows for the detailed study of these processes without interference from background naphthalene, providing clear and reliable data. This product is classified as a Dangerous Good for transport. It is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene
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InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H
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InChI Key

UFWIBTONFRDIAS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=CC=CC2=C1
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Molecular Formula

C10H8
Record name NAPHTHALENE
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Related CAS

25135-16-4, 62238-84-0
Record name Polynaphthalene
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DSSTOX Substance ID

DTXSID8020913
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Molecular Weight

128.17 g/mol
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Physical Description

Naphthalene appears as a white crystalline volatile solid with a strong coal-tar odor. The solid is denser than water and insoluble in water. Burns, but may be difficult to ignite. In the molten form it is very hot. Exposure to skin must be avoided. Also the vapors given off by the material may be toxic. Used as a moth repellent, fumigant, lubricants, and to make other chemicals, and for many other uses, Gas or Vapor; Liquid; Pellets or Large Crystals, Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.] [NIOSH] White crystals that sublime at room temperature; [ACGIH], Solid, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., A white crystalline volatile solid with a strong coal-tar odor., Colorless to brown solid with an odor of mothballs. [Note: Shipped as a molten solid.]
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Boiling Point

424 °F at 760 mmHg (NTP, 1992), 217.9 deg C, 217.00 to 219.00 °C. @ 760.00 mm Hg, 218 °C, 424 °F
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Flash Point

190 °F (NTP, 1992), 174 °F; 79 °C (Closed cup), 80 °C c.c., 174 °F
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), In water, 31 mg/L at 25 °C, 1 g/13 mL ethanol or methanol; 1 g/3.5 mL benzene or toluene; 1 g/8 mL olive oil or tupentine; 1 g/2 mL chloroform or carbon tetrachloride; 1 g/1.2 mL carbon disulfide. Very soluble in ether, hydronaphthalenes, and in fixed and volatile oils., 0.031 mg/mL at 25 °C, Solubility in water at 20 °C: very poor, 0.003%
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Density

1.15 (NIOSH, 2023) - Denser than water; will sink, 1.162 at 20 °C/4 °C, 1.16 g/cm³, 1.15
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Vapor Density

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.42 (Air = 1), Relative vapor density (air = 1): 4.42, 4.42
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Vapor Pressure

0.05 mmHg at 68 °F ; 1 mmHg at 126.7 °F (NTP, 1992), 0.08 [mmHg], 0.085 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 11, 0.08 mmHg
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Impurities

Technical-grade naphthalene, also known as naphthalin and tar camphor, has a minimum purity of 95%. The impurities reported are benzo(b)thiophene (thianaphthene) when naphthalene is obtained from coal-tar and methylindenes when it is derived from petroleum., The main impurity in crude 78 °C coal-tar naphthalene is sulfur which is present in the form of thionaphthalene (1-3%). Methyl- and dimethylnaphthalenes also are present (1-2%) with lesser amounts of indene, methylindenes, tar acids, and tar bases.
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Color/Form

White crystalline flakes ... Plates from ethanol, WHITE SCALES, BALLS, POWDER OR CAKES, Monoclinic prismatic plates from ether or by sublimation; also sold as white scales, powder, balls, or cakes, Colorless to brown solid ... [Note: Shipped as a molten solid]

CAS No.

91-20-3
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Melting Point

176.4 °F (NTP, 1992), 80.2 °C, Sublimes appreciably at temperatures above melting point; volatile with steam, 80.3 °C, 80 °C, 176 °F
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Synthesis and Isotopic Labeling Methodologies for Naphthalene 1,2,3,4 13c4

De Novo Synthetic Strategies for Site-Specific ¹³C Labeling of Naphthalene (B1677914)

The synthesis of naphthalene derivatives with specific isotopic labeling patterns, such as Naphthalene-1,2,3,4-¹³C₄, necessitates de novo construction of the aromatic core. Traditional methods involving the substitution of an existing naphthalene ring are generally unsuitable for this purpose due to challenges in controlling regioselectivity. Current time information in Bangalore, IN.thieme-connect.com Several de novo strategies have been developed that offer the potential for site-specific isotope incorporation.

One of the most powerful and versatile methods for constructing substituted aromatic rings is the Diels-Alder reaction . This [4+2] cycloaddition reaction, followed by an aromatization step, can be adapted for the synthesis of naphthalenes. researchgate.net In the context of Naphthalene-1,2,3,4-¹³C₄, a hypothetical yet chemically sound approach would involve the reaction of a diene labeled with two ¹³C atoms with a dienophile also containing two ¹³C atoms. For instance, the reaction of a [¹³C₂]-1,3-butadiene derivative with a [¹³C₂]-alkyne or alkene, followed by oxidation, would yield the desired labeled naphthalene core. The key challenge lies in the synthesis of the appropriately labeled and substituted precursors.

Another significant strategy involves metal-catalyzed annulation reactions . Palladium-catalyzed reactions, for example, have been employed to synthesize polysubstituted naphthalenes from precursors like 1-bromo-2-vinylbenzene derivatives and internal alkynes. thieme-connect.com Similarly, gallium trichloride (B1173362) has been shown to catalyze the coupling of aryl-substituted alkynes with aldehydes to form highly substituted naphthalenes with excellent regioselectivity. researchgate.net Adapting these methods for Naphthalene-1,2,3,4-¹³C₄ would require the synthesis of starting materials where the specific carbons destined to become C1-C4 of the naphthalene ring are ¹³C-labeled.

More recent and innovative methods include skeletal editing of heterocyclic precursors. A notable example is the nitrogen-to-carbon transmutation of isoquinolines. This strategy uses a ¹³C-labeled phosphonium (B103445) ylide (e.g., ¹³CH₃PPh₃I) to replace the nitrogen atom in an isoquinoline (B145761) ring, thereby forming a naphthalene ring with a ¹³C atom at a specific position. scribd.com While this has been demonstrated for single-label incorporation, a multi-step application or a precursor with multiple nitrogen atoms could theoretically be envisioned for poly-labeling, though it would be a complex synthetic challenge.

Finally, cascade reactions offer an efficient route to 1,2,3,4-tetrasubstituted naphthalenes. For example, a fluoride-induced cascade reaction of lactol silyl (B83357) ethers, prepared from 4-alkynylisocoumarins, can produce naphthalenes with four different substituents in a regioselective manner. nih.gov The successful application of this method to the synthesis of Naphthalene-1,2,3,4-¹³C₄ would depend on the ability to synthesize the 4-alkynylisocoumarin precursor with the necessary ¹³C labels in the alkyne and carbonyl functionalities.

Precursor Selection and Isotopic Incorporation Pathways for Naphthalene-1,2,3,4-¹³C₄

The selection of appropriate ¹³C-labeled precursors is paramount for the successful synthesis of Naphthalene-1,2,3,4-¹³C₄. The cost and availability of isotopically enriched starting materials often dictate the feasibility of a synthetic route. nih.gov Commercially available small molecules are the most common starting points for complex labeled compounds.

For a Diels-Alder based approach, the ideal precursors would be a doubly labeled diene and a doubly labeled dienophile. A plausible pathway could start with the synthesis of [1,4-¹³C₂]-1,3-butadiene and a suitable [1,2-¹³C₂]-dienophile. For example, [1,2-¹³C₂]-acetylene or a derivative could serve as the dienophile. The synthesis of such labeled precursors is non-trivial. For instance, [1,4-¹³C₂]-1,3-butadiene could potentially be synthesized from [1,4-¹³C₂]-1,4-butanediol, which itself can be derived from the reduction of [1,4-¹³C₂]-succinic acid, a more readily available labeled precursor.

An alternative strategy involves building the labeled ring from a single, multi-labeled precursor. A hypothetical but illustrative pathway could involve the synthesis of a [1,2,3,4-¹³C₄]-tetrasubstituted benzene (B151609) derivative which is then annulated to form the second ring. However, controlling the regiochemistry of the annulation to form the desired naphthalene isomer would be a significant challenge.

A more practical approach might leverage known annulation reactions with carefully selected labeled starting materials. For instance, in a cascade reaction starting from a 2-halophenyl ketone, if the four carbons that will form the new ring (C1, C2, C3, C4 of the resulting naphthalene) can be introduced from a single, tetra-labeled building block, the synthesis becomes more convergent. An example could be the reaction of an unlabeled 2-halophenyl ketone with a [¹³C₄]-labeled 1,3-dicarbonyl compound or its equivalent.

The table below outlines potential ¹³C-labeled precursors and the synthetic strategies they could be employed in for the synthesis of Naphthalene-1,2,3,4-¹³C₄.

Labeled PrecursorPotential Synthetic StrategyResulting Labeled Positions
[1,4-¹³C₂]-1,3-Butadiene + [1,2-¹³C₂]-AcetyleneDiels-Alder CycloadditionC1, C2, C3, C4
[¹³C₄]-Phthalic Anhydride DerivativeAnnulation/Reduction/AromatizationC1, C2, C3, C4 (requires specific isomer)
[¹³C₄]-1,3-Dicarbonyl CompoundCascade reaction with 2-halophenyl ketoneC1, C2, C3, C4
[¹³C₄]-BenzeneMulti-step functionalization and annulationC5, C6, C7, C8 or mixed

This table presents hypothetical pathways for illustrative purposes.

Methodologies for Multigram Scale Synthesis of Poly-¹³C-Labeled Naphthalene Derivatives

Scaling up the synthesis of isotopically labeled compounds from milligram to multigram quantities presents unique challenges. These include the high cost of labeled starting materials, the need for high-yielding and robust reaction steps, and often specialized equipment for handling and purification.

For the synthesis of poly-¹³C-labeled naphthalenes, every step in the synthetic sequence must be optimized for maximum yield to conserve the expensive ¹³C isotopes. This often involves a shift towards more robust and scalable reaction conditions. For instance, while many novel catalytic systems are developed on a small scale, their translation to multigram production may require re-optimization of catalyst loading, reaction times, and purification methods. acs.org

One approach to improving scalability is to design convergent synthetic routes where the labeled fragments are introduced as late as possible in the synthesis. This minimizes the number of steps in which the expensive labeled material is handled. Furthermore, purification methods must be efficient and minimize product loss. While chromatography is often used at the lab scale, crystallization or distillation are preferred for larger quantities where applicable.

The table below summarizes key considerations for scaling up the synthesis of poly-¹³C-labeled naphthalene derivatives.

ConsiderationImplication for Multigram Synthesis
Cost of Precursors Synthetic route must be highly efficient with minimal steps after isotope introduction.
Reaction Yield Each step must be optimized to be high-yielding (>90% if possible) to maximize overall yield.
Purification Methods like crystallization or distillation are preferred over chromatography to minimize loss.
Robustness Reactions should be tolerant of minor variations in conditions and scalable without significant loss of performance.
Safety Handling of potentially hazardous reagents at a larger scale requires appropriate engineering controls.

Regioselective and Stereoselective Considerations in Naphthalene-1,2,3,4-¹³C₄ Synthesis

The synthesis of a specifically substituted isomer like Naphthalene-1,2,3,4-¹³C₄ is fundamentally a problem of regioselectivity. The chosen synthetic strategy must ensure the formation of the 1,2,3,4-substitution pattern over other possible isomers (e.g., 1,2,3,5- or 1,2,4,5-tetrasubstituted naphthalenes).

In Diels-Alder reactions , the regioselectivity is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. For the synthesis of a 1,2,3,4-substituted pattern, the precursors must be designed to favor the desired orientation of addition. While the parent reaction between 1,3-butadiene (B125203) and acetylene (B1199291) is symmetric, the use of substituted derivatives to improve reactivity or facilitate subsequent steps introduces regiochemical considerations.

Metal-catalyzed annulations often offer high levels of regioselectivity. For example, the rhodium-catalyzed coupling of arylboronic acids with internal alkynes can produce 1,2,3,4-tetrasubstituted naphthalenes in good yields. thieme-connect.com The mechanism of these reactions often involves directed C-H activation or specific insertion pathways that lock in the regiochemistry of the final product. Similarly, cascade reactions triggered by the activation of a specific functional group can proceed through a defined sequence of bond formations, leading to a single regioisomer. nih.gov

A selenium-mediated cyclization of β-keto ester substituted stilbenes has also been reported to yield 1,2,3,4-tetrasubstituted naphthalene derivatives. ox.ac.uk This reaction proceeds through a 6-endo cyclization followed by rearrangement, and the specific substitution pattern of the starting stilbene (B7821643) dictates the final arrangement of substituents on the naphthalene core.

Stereoselectivity is not a primary concern for the synthesis of the final aromatic product, Naphthalene-1,2,3,4-¹³C₄. However, it can be a critical factor in the synthesis of intermediates, particularly in cycloaddition reactions where stereoisomeric adducts (endo/exo) may be formed. The relative stereochemistry of these intermediates can influence the ease of the subsequent aromatization step. In most cases, the reaction conditions for aromatization (e.g., heating with an oxidizing agent like DDQ) will eliminate any stereocenters present in the precursor. chinesechemsoc.org

Spectroscopic Characterization and Advanced Nuclear Magnetic Resonance Nmr Studies of Naphthalene 1,2,3,4 13c4

¹³C NMR Chemical Shift Assignments and Structural Elucidation of Naphthalene-1,2,3,4-¹³C₄

The structural elucidation of aromatic compounds is greatly facilitated by ¹³C NMR spectroscopy, which provides direct information about the carbon skeleton. bhu.ac.in In naphthalene (B1677914), the carbon atoms occupy three distinct chemical environments: C1/C4/C5/C8 (alpha-positions), C2/C3/C6/C7 (beta-positions), and C9/C10 (bridgehead or fusion carbons). Due to the molecule's symmetry, unlabeled naphthalene exhibits three signals in its ¹³C NMR spectrum.

For Naphthalene-1,2,3,4-¹³C₄, the isotopic labeling at positions C1, C2, C3, and C4 breaks this symmetry. The ¹³C-labeled carbons will give rise to strong, distinct signals, while the unlabeled carbons at positions C5, C6, C7, C8, C9, and C10 will show signals at their natural abundance intensity (approximately 1.1%). The chemical shifts are influenced by the electronic environment of each carbon nucleus. The alpha-carbons are typically found slightly upfield compared to the beta-carbons, and the quaternary bridgehead carbons are the most deshielded.

The assignment of these chemical shifts can be confirmed using various 1D and 2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with their directly attached or long-range coupled protons. For uniformly ¹³C-labeled molecules, experiments like the Constant-Time HSQC (CT-HSQC) are particularly effective for structural characterization. nih.govresearchgate.net

Table 1: Typical ¹³C NMR Chemical Shifts for the Naphthalene Skeleton Note: Values are approximate and can vary based on solvent and experimental conditions. The labeling in Naphthalene-1,2,3,4-¹³C₄ will primarily affect the intensities and coupling patterns of the C1-C4 signals.

Carbon PositionTypical Chemical Shift (ppm)In Naphthalene-1,2,3,4-¹³C₄
C1, C4, C5, C8 (α)~128 ppm¹³C-labeled (C1, C4)
C2, C3, C6, C7 (β)~126 ppm¹³C-labeled (C2, C3)
C9, C10 (quaternary)~134 ppmNatural Abundance

Analysis of Spin-Spin Coupling Constants in ¹³C-Labeled Naphthalene Systems

Isotopic labeling with ¹³C is essential for the detailed study of carbon-carbon spin-spin coupling constants (J-couplings), which provide valuable information about bonding and molecular geometry. In Naphthalene-1,2,3,4-¹³C₄, the presence of adjacent ¹³C nuclei at positions 1, 2, 3, and 4 allows for the direct measurement of one-bond (¹J_CC), two-bond (²J_CC), and three-bond (³J_CC) coupling constants.

¹J_CC: One-bond couplings are the largest and are sensitive to the hybridization and substitution of the coupled carbon atoms.

²J_CC and ³J_CC: Long-range couplings are transmitted through the bonding network and provide insight into the π-electron system and conformational features. researchgate.net Studies on other ¹³C-labeled naphthalene derivatives have shown that long-range ¹³C-¹³C coupling constants exhibit an alternating effect, suggesting that π-effects are a primary mechanism of transmission. researchgate.net

The two-dimensional INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment) is a powerful technique for measuring these ¹³C-¹³C coupling constants, even in natural abundance samples, and can be applied with greater ease to enriched compounds like Naphthalene-1,2,3,4-¹³C₄. scispace.com The analysis of these coupling constants can be correlated with theoretical models like Hückel Molecular Orbital (HMO) theory to interpret electronic structure. scispace.comrsc.org

Table 2: Representative ¹³C-¹³C Spin-Spin Coupling Constants in Naphthalene Derivatives Note: These are typical values; specific constants for Naphthalene-1,2,3,4-¹³C₄ would require experimental measurement.

Coupling TypePathTypical Value (Hz)
¹J_CCC1-C2~56 Hz
¹J_CCC1-C9~56 Hz
²J_CCC1-C3~1-3 Hz
³J_CCC1-C4~7-9 Hz

Solid-State ¹³C NMR Investigations of Naphthalene-1,2,3,4-¹³C₄ and its Complexes

Solid-state NMR (ssNMR) spectroscopy provides critical information on the structure, dynamics, and intermolecular interactions of molecules in the solid phase. For Naphthalene-1,2,3,4-¹³C₄, ssNMR can reveal details about its crystal packing and the structure of its molecular complexes. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed. CP enhances the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant protons, while MAS averages out anisotropic interactions to yield high-resolution spectra.

Studies on unlabeled naphthalene and its derivatives in complexes have demonstrated the utility of ssNMR. For instance, wide-line NMR has been used to characterize motional transitions in solid π-π molecular complexes of naphthalene. rsc.org Furthermore, ¹H/²⁹Si CP/MAS NMR has been successfully used to determine the precise location of naphthalene molecules within the framework of zeolites like ZSM-5. researchgate.net The isotopic labeling in Naphthalene-1,2,3,4-¹³C₄ would significantly enhance the sensitivity of such experiments, allowing for more precise distance measurements and characterization of host-guest interactions in its complexes. Investigations of complexes of 1,8-bis(dimethylamino)naphthalene (B140697) have also utilized ¹³C solid-state NMR to probe structural changes upon complex formation. acs.orgacs.orgoup.com

Advanced NMR Techniques for Enhanced Spectroscopic Insights with ¹³C-Labeled Naphthalene

The specific labeling in Naphthalene-1,2,3,4-¹³C₄ makes it an ideal candidate for a range of advanced NMR experiments designed to enhance sensitivity and extract detailed quantum mechanical information.

Polarization Transfer Methods in ¹³C NMR Spectroscopy of Naphthalene-1,2,3,4-¹³C₄

Polarization transfer pulse sequences are designed to overcome the inherently low sensitivity of the ¹³C nucleus by transferring magnetization from the highly abundant and sensitive ¹H nuclei. acs.org Techniques like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) and DEPT (Distortionless Enhancement by Polarization Transfer) are fundamental tools in this regard. bhu.ac.in

In the context of Naphthalene-1,2,3,4-¹³C₄, these methods would be used to:

Enhance Signal Intensity: Significantly boost the signals of the labeled carbons (C1-C4), reducing acquisition time and enabling the detection of very small couplings.

Spectral Editing: DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to differentiate between methine (CH) groups and quaternary carbons. In naphthalene, this would distinguish the protonated labeled carbons from any unlabeled quaternary carbons.

Recent developments have demonstrated the use of polarization transfer in continuous-flow benchtop NMR, a technique that could be applied to monitor reactions involving labeled naphthalene derivatives. acs.org Another approach involves hyperpolarizing naphthalene crystals and then dissolving them to transfer polarization to other molecules in solution via the nuclear Overhauser effect. huji.ac.ild-nb.info

Exploration of Nuclear Singlet States in Isotopically Labeled Naphthalene Derivatives

One of the most exciting applications for specifically labeled molecules like Naphthalene-1,2,3,4-¹³C₄ is the study of long-lived nuclear singlet states. A nuclear singlet state is a quantum state of a pair of coupled spin-1/2 nuclei that is antisymmetric with respect to spin exchange. arxiv.org This state is immune to major relaxation mechanisms, allowing its lifetime (T_S) to be significantly longer than the conventional spin-lattice relaxation time (T₁). nih.govsoton.ac.uk

Research has shown that naphthalene derivatives incorporating an adjacent ¹³C spin pair are excellent systems for supporting long-lived singlet states. nih.govacs.orgacs.orgfigshare.com A key design requirement is a small difference in the chemical shifts of the two ¹³C nuclei, which is crucial for efficiently accessing the singlet order. nih.govacs.org Scientists have successfully synthesized an octa-alkoxy substituted, ¹³C-labeled naphthalene derivative that exhibits a singlet state lifetime exceeding one hour in room-temperature solution. nih.govacs.org This long lifetime provides a way to "store" nuclear hyperpolarization for extended periods, opening doors for applications in studying slow molecular dynamics, weak intermolecular interactions, and potentially in magnetic resonance imaging. nih.govfrontiersin.org The arrangement of four consecutive ¹³C atoms in Naphthalene-1,2,3,4-¹³C₄ provides multiple spin-pair subsystems (C1-C2, C2-C3, C3-C4) that could be explored for the generation and study of these exotic quantum states.

Kinetic Isotope Effect Kie Studies Involving Naphthalene 1,2,3,4 13c4

Theoretical Frameworks for Predicting ¹³C Kinetic Isotope Effects in Naphthalene (B1677914) Reactions

The theoretical prediction of ¹³C kinetic isotope effects in naphthalene reactions is grounded in transition state theory. The KIE is primarily influenced by the changes in vibrational frequencies of the molecule when a ¹²C atom is substituted with a ¹³C atom, particularly at the reacting carbon centers. Heavier isotopes like ¹³C form stronger bonds, leading to lower zero-point vibrational energies. Consequently, more energy is required to break a bond involving ¹³C compared to ¹²C, which can result in a slower reaction rate.

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting ¹³C KIEs for naphthalene reactions. These models calculate the vibrational frequencies of the ground state and the transition state for both the ¹²C- and ¹³C-containing naphthalene molecules. The KIE is then calculated from the partition functions and zero-point energies of the different isotopologues. For complex reactions, such as the oxidation of naphthalene by hydroxyl radicals, these calculations can help to identify rate-limiting steps and the structure of the transition state. The accuracy of these predictions is highly dependent on the chosen functional and basis set within the DFT framework. The comparison between theoretically calculated and experimentally determined KIEs serves as a rigorous test for proposed reaction mechanisms.

Experimental Determination of ¹³C KIEs in Naphthalene Transformation Processes

The experimental determination of ¹³C KIEs in naphthalene transformation processes, such as biodegradation, provides crucial data for understanding the reaction pathways. Microcosm experiments are often employed to study the fractionation of stable carbon isotopes during the degradation of naphthalene under various conditions. As microorganisms preferentially metabolize the lighter ¹²C-naphthalene, the remaining substrate becomes enriched in ¹³C. By measuring the change in the δ¹³C value of the residual naphthalene over time, the carbon isotope enrichment factor (ε) can be determined, which is related to the KIE.

Studies have shown that the extent of carbon isotope fractionation during naphthalene biodegradation varies depending on the environmental conditions (aerobic vs. anaerobic) and the specific microbial consortia involved. scirp.org For instance, under denitrifying anaerobic conditions, a significant enrichment of ¹³C in the remaining naphthalene has been observed. scirp.org In contrast, under sulfate-reducing conditions, the change in δ¹³C can be negligible. scirp.org The use of specifically labeled compounds like Naphthalene-1,2,3,4-¹³C₄ in such experiments would allow for a more direct and precise measurement of the KIE at the labeled positions.

Table 1: Carbon Isotope Fractionation during Naphthalene Biodegradation under Various Conditions

Condition % Naphthalene Biodegraded Initial δ¹³C (‰) Final δ¹³C (‰) Enrichment (‰) Enrichment Factor (ε) Reference
Aerobic 95 -25.5 -25.1 0.4 ± 0.08 Not Reported scirp.org
Anaerobic (Denitrifying) 95 -25.2 -23.9 1.3 ± 0.3 -0.3 scirp.org
Anaerobic (Unamended) 65 -25.2 -24.5 0.7 ± 0.3 -0.62 scirp.org

Mechanistic Elucidation through ¹³C Isotopic Fractionation Analysis of Naphthalene Reactions

The analysis of ¹³C isotopic fractionation is a powerful tool for elucidating the mechanisms of naphthalene reactions. The magnitude of the KIE can provide information about which bonds are broken or formed during the rate-determining step of a reaction. A significant primary ¹³C KIE is expected if a C-C or C-H bond at a labeled carbon position is cleaved in the rate-limiting step. Conversely, a small or negligible KIE suggests that the bond to the labeled carbon is not significantly altered in the transition state.

In the context of anaerobic naphthalene degradation, isotopic fractionation studies have provided insights into the initial activation mechanism. For example, in the carboxylation of naphthalene to 2-naphthoate, a key step in anaerobic degradation, stable isotope fractionation studies have indicated that the cleavage of the C-H bond at the C-2 position is involved in the rate-limiting step. asm.org This is evidenced by a moderate carbon isotope effect and a stronger hydrogen isotope effect. asm.org By using Naphthalene-1,2,3,4-¹³C₄, researchers could specifically probe the KIEs at these positions and further refine the understanding of the enzymatic mechanism of naphthalene carboxylase. asm.org

Apparent Kinetic Isotope Effects (AKIEs) in Enzymatic Dioxygenation of Naphthalene Substrates

Studies on the dioxygenation of naphthalene and related aromatic compounds by enzymes like nitrobenzene (B124822) dioxygenase (NBDO) have shown that ¹³C-AKIEs can vary significantly depending on the substrate and the specific enzyme. acs.org For the dioxygenation of naphthalene by NBDO, a ¹³C-AKIE has been reported, and the values generally fall within a specific range for the dioxygenation of nitroaromatic compounds. acs.org The magnitude of the AKIE can provide information on the "commitment-to-catalysis," which is the ratio of the rate constant for the catalytic step to the net rate constant for all other steps. A low commitment factor allows for the expression of a larger portion of the intrinsic KIE.

Table 2: Apparent ¹³C Kinetic Isotope Effects (¹³C-AKIEs) for the Dioxygenation of Naphthalene and Related Compounds

Substrate Enzyme ¹³C-AKIE Range Reference
Naphthalene Naphthalene Dioxygenase Not specifically reported, but related reactions show a range.

The use of Naphthalene-1,2,3,4-¹³C₄ would be particularly advantageous in these studies to dissect the position-specific AKIEs and gain a more detailed understanding of the transition state for the enzymatic dihydroxylation of the naphthalene ring.

Metabolic Pathway Elucidation and Biotransformation of Naphthalene 1,2,3,4 13c4

Microbial Degradation Mechanisms of Isotopically Labeled Naphthalene (B1677914) in Bioremediation Contexts

The study of microbial degradation of naphthalene is crucial for developing effective bioremediation strategies. The use of ¹³C-labeled naphthalene allows researchers to trace the fate of carbon atoms from the pollutant into various metabolic products and microbial biomass.

Aerobic Biodegradation Pathways and Metabolite Identification using ¹³C-Naphthalene Tracers

Under aerobic conditions, microorganisms employ oxygen-dependent enzymes to initiate the breakdown of the naphthalene ring. The initial attack is typically catalyzed by a multi-component enzyme system called naphthalene dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. nih.govasm.org Subsequent enzymatic reactions lead to the opening of the aromatic ring and further degradation.

The thermophilic bacterium Bacillus thermoleovorans has been shown to effectively degrade naphthalene at 60°C. nih.gov Using [1-¹³C]naphthalene, researchers have demonstrated that a significant portion of the naphthalene carbon is mineralized to CO₂ (77-82%), while a smaller fraction (17-21%) is incorporated into the bacterial biomass. nih.gov Metabolite analysis using gas chromatography-mass spectrometry (GC-MS) identified several intermediates, including 2,3-dihydroxynaphthalene, 2-carboxycinnamic acid, and phthalic and benzoic acid, indicating a degradation pathway that differs in some aspects from those found in mesophilic bacteria. nih.gov The presence of the ¹³C label in these metabolites confirms that they are derived from the initial naphthalene substrate. nih.gov

Anaerobic Biodegradation Pathways and Intermediate Characterization of Naphthalene-1,2,3,4-¹³C₄

Anaerobic degradation of naphthalene is a more challenging process that occurs in the absence of oxygen. Various anaerobic conditions have been studied, including denitrifying (nitrate-reducing), sulfate-reducing, and methanogenic conditions.

Under denitrifying conditions, pure cultures of bacteria, such as strains closely related to Pseudomonas stutzeri and Vibrio pelagius, have been shown to degrade naphthalene. nih.gov Studies using ¹⁴C-labeled naphthalene have demonstrated that a substantial portion of the label is incorporated into the cell mass (30-50%), with a smaller amount being mineralized. nih.gov

Sulfate-reducing conditions also support naphthalene degradation. Enrichment cultures dominated by bacteria from the genus Desulfotomaculum have been shown to degrade naphthalene. newcastle.edu.aunih.gov One proposed pathway for anaerobic naphthalene degradation involves an initial carboxylation or methylation reaction to activate the molecule for further breakdown. unesp.brresearchgate.net For instance, under sulfate-reducing conditions, the formation of 2-naphthoic acid suggests a carboxylation-initiated pathway. unesp.broup.com

Enzyme Specificity and Isotopic Fractionation during Naphthalene Biotransformation

The initial enzymatic attack on the naphthalene molecule is a critical step that can lead to isotopic fractionation, where a preference for reacting with the lighter isotope (¹²C) over the heavier isotope (¹³C) is observed. This results in an enrichment of ¹³C in the remaining undegraded naphthalene.

Microcosm experiments have shown that the extent of carbon isotope fractionation varies depending on the redox conditions. scirp.org

Aerobic conditions: A small but significant enrichment of ¹³C (δ¹³C increase of 0.4‰ ± 0.08‰) was observed after 95% of the naphthalene was biodegraded. scirp.orgresearchgate.net

Denitrifying conditions: A more pronounced enrichment was detected, with the δ¹³C of naphthalene increasing by 1.3‰ ± 0.3‰ after 95% degradation. scirp.orgresearchgate.net

Unamended anaerobic conditions: A slight enrichment of 0.7‰ ± 0.3‰ was observed after approximately 65% of the naphthalene was degraded over 288 days. scirp.orgresearchgate.net

Sulfate-reducing conditions: No significant changes in the δ¹³C of naphthalene were detected. scirp.orgresearchgate.net

The specificity of the enzymes involved in naphthalene degradation, particularly naphthalene dioxygenase, plays a crucial role. Studies on Pseudomonas sp. strain NCIB 9816-4 have shown that this enzyme is highly regio- and enantioselective, producing almost exclusively the (+)-(1R,2S)-cis-naphthalene dihydrodiol. nih.gov Site-directed mutagenesis studies have identified specific amino acid residues, such as Phenylalanine-352, at the active site of the enzyme that are critical in determining its substrate specificity and enantioselectivity. nih.govasm.org

Tracing Carbon Flow from Naphthalene-1,2,3,4-¹³C₄ into Microbial Biomass Components

By using ¹³C-labeled naphthalene, scientists can quantitatively trace the flow of carbon from the pollutant into the fundamental building blocks of microbial cells, providing a detailed picture of how these organisms utilize the contaminant for growth.

Quantitative Assessment of ¹³C-Naphthalene Carbon Incorporation into Cellular Fractions

Stable isotope probing (SIP) is a powerful technique that allows for the tracking of ¹³C from a labeled substrate into microbial biomass. In a study with Bacillus thermoleovorans grown on [1-¹³C]naphthalene, a significant portion of the labeled carbon was incorporated into the biomass. nih.gov This demonstrates that the bacteria are not only breaking down the naphthalene but are also using its carbon to build their own cellular components. After 96 hours of incubation, approximately 17-21% of the applied ¹³C from naphthalene was found in the cell biomass. nih.gov

Cellular FractionPercentage of ¹³C Incorporation from Naphthalene
CO₂77 - 82%
Biomass17 - 21%
Metabolites< 0.1%
This interactive data table is based on findings from the degradation of [1-¹³C]naphthalene by Bacillus thermoleovorans. nih.gov

Isotopic Analysis of Biosynthesized Amino Acids and Fatty Acids from Labeled Naphthalene Substrates

Further detailed analysis can reveal how the carbon from naphthalene is distributed among different types of biomolecules within the cell. The incorporation of ¹³C into specific amino acids and fatty acids provides direct evidence of the metabolic pathways involved in assimilating the naphthalene-derived carbon.

Studies have successfully used ¹³C-labeled substrates to trace carbon into microbial fatty acids. nih.govnau.edu The analysis of fatty acid methyl esters (FAMEs) from microorganisms grown on ¹³C-labeled substrates can reveal the extent of label incorporation. While specific data for Naphthalene-1,2,3,4-¹³C₄ incorporation into specific amino acids and fatty acids is not detailed in the provided search results, the principle has been demonstrated with other labeled substrates. For example, the ¹³C enrichment in fatty acids can be measured to understand substrate usage and metabolic pathways. nih.gov The pattern of ¹³C enrichment in different fatty acids can vary, with some fatty acids showing depletion and others enrichment in ¹³C compared to the substrate. nih.gov

The use of techniques like stable isotope labeling by amino acids in cell culture (SILAC) and similar methods allows for the quantitative analysis of proteins and can be adapted to trace the flow of labeled carbon into the proteome of naphthalene-degrading bacteria. nih.gov

Environmental Fate and Tracer Applications of Naphthalene 1,2,3,4 13c4

Stable Isotope Probing (SIP) for Identifying Naphthalene-Degrading Microorganisms in Environmental Samples

Stable Isotope Probing (SIP) is a powerful molecular technique used to identify microorganisms that are actively metabolizing a specific substrate in a complex environmental sample. researchgate.net The method involves introducing a ¹³C-labeled substrate, such as Naphthalene-1,2,3,4-13C4, into a microcosm (e.g., soil slurry, water sample). Microorganisms that consume the labeled naphthalene (B1677914) will incorporate the ¹³C into their cellular components, including their DNA, RNA, and proteins. researchgate.netmdpi.com

Following an incubation period, the "heavy" nucleic acids enriched with ¹³C are separated from the "light" (¹²C) nucleic acids of non-utilizing organisms, typically through density gradient ultracentrifugation. nih.govasm.org The ¹³C-enriched DNA fraction is then isolated, and the 16S rRNA gene is sequenced to identify the specific bacteria and archaea responsible for the degradation. nih.gov This approach directly links metabolic function to taxonomic identity without the need for cultivation. researchgate.net

Research using ¹³C-labeled naphthalene has successfully identified diverse naphthalene-degrading microbial communities in various environments.

Identified Naphthalene-Degrading Microorganisms Using ¹³C-SIP

Identified Microorganism(s) Environmental System Key Findings
Clostridiaceae family Methanogenic enrichment culture This taxon became enriched with the isotopic material, indicating its involvement in anaerobic naphthalene metabolism. mdpi.com
Pseudomonas and Ralstonia genera Aerobic bioreactor slurry These genera were the primary degraders of naphthalene in the bioreactor system. nih.gov
Pigmentiphaga-related bacteria PAH-contaminated soil These bacteria were newly associated with naphthalene degradation in this environment. nih.gov

Quantitative Assessment of Naphthalene Mineralization and Sequestration in Environmental Compartments

Quantifying the ultimate fate of naphthalene in the environment—whether it is completely degraded to harmless products or locked away (sequestered)—is critical for risk assessment. Using ¹³C-labeled naphthalene allows for precise measurement of mineralization, which is the complete oxidation of the organic contaminant to inorganic carbon, primarily carbon dioxide (CO₂).

In laboratory microcosm studies, ¹³C-labeled naphthalene is added to an environmental sample (e.g., soil, sediment, or water). nih.gov As microorganisms degrade the compound, they release ¹³C-labeled CO₂. By capturing and analyzing the CO₂ produced over time with an isotope-ratio mass spectrometer (GC-IRMS), researchers can directly quantify the rate and extent of naphthalene mineralization. nih.govnih.gov This method is highly sensitive and can provide definitive evidence of biodegradation even for slowly degrading compounds. nih.gov

Studies have shown that the extent of mineralization can be significant and is influenced by environmental conditions. For instance, in an experiment with the thermophilic bacterium Bacillus thermoleovorans, up to 82% of the added [1-¹³C]naphthalene was converted to ¹³CO₂. nih.gov Other studies have used the change in the isotopic ratio (δ¹³C) of the remaining naphthalene to quantify degradation, showing that under denitrifying conditions, a 95% reduction in naphthalene corresponded to a δ¹³C enrichment of 1.3‰. scirp.org

Quantitative Findings from Naphthalene-¹³C Mineralization Studies

Study System Parameter Measured Quantitative Result
Bacillus thermoleovorans culture Mineralization to ¹³CO₂ 77-82% of applied naphthalene was mineralized after 96 hours. nih.gov
Anaerobic microcosms (denitrifying) Isotopic enrichment (δ¹³C) δ¹³C increased from -25.2‰ to -23.9‰ (1.3‰ enrichment) after 95% naphthalene biodegradation. scirp.org
Alluvial sediment microcosms Evolution of ¹³CO₂ Demonstrated intrinsic biodegradation under both oxic and anoxic conditions. nih.gov

Assessment of Naphthalene Transport and Distribution Dynamics Using ¹³C Labeling in Soil and Aquatic Systems

Understanding how naphthalene moves through and distributes within different environmental compartments—such as between water, soil particles, and organic matter—is essential for predicting its environmental impact and developing remediation strategies. This compound serves as a powerful tracer for these studies.

When introduced into a system, the labeled compound's movement can be tracked. For example, in soil column experiments, researchers can analyze the concentration and isotopic signature of naphthalene in the leachate and in different soil horizons to determine transport velocities, sorption coefficients, and retardation factors. science.gov The label allows for unambiguous differentiation of the experimentally added naphthalene from any pre-existing background contamination.

Furthermore, labeling helps to trace the transformation and distribution of naphthalene-derived carbon. After degradation begins, the ¹³C label can be found not only in CO₂ but also in microbial biomass, dissolved organic carbon, and non-extractable soil-bound residues. nih.gov This provides a complete picture of the compound's fate, revealing how much is degraded, how much is incorporated by microbes, and how much becomes sequestered in the soil matrix. nih.gov For instance, labeling experiments have been used to show that under anaerobic conditions, naphthalene can be converted to metabolites like 5,6,7,8-tetrahydro-2-naphthoic acid, with the ¹³C label confirming the metabolic pathway. europa.eu

Tracing Secondary Organic Aerosol (SOA) Formation Pathways from Isotopically Labeled Naphthalene Precursors

Naphthalene is a significant precursor to the formation of Secondary Organic Aerosol (SOA) in the atmosphere, which has implications for air quality and climate. copernicus.orgescholarship.org SOA is formed when volatile organic compounds like naphthalene are oxidized in the atmosphere to form less volatile products that condense into particles. copernicus.org The chemical pathways leading from gaseous naphthalene to SOA are highly complex.

Using isotopically labeled naphthalene in smog chamber experiments allows scientists to trace the carbon atoms from the initial precursor molecule into the final aerosol particles. epa.gov By analyzing the chemical composition of the resulting SOA with advanced mass spectrometry techniques, researchers can identify key oxidation products and intermediates, thereby elucidating the reaction mechanisms.

Studies on naphthalene photooxidation have identified several important products that can serve as molecular tracers for naphthalene-derived SOA, including phthalic acid, 2-formylcinnamaldehyde, and various organic peroxides. escholarship.orgepa.gov The SOA yield from naphthalene—the mass of aerosol formed per mass of naphthalene reacted—has been shown to vary widely depending on atmospheric conditions, such as the presence of nitrogen oxides (NOx). escholarship.org Using a labeled precursor like this compound would enable precise tracking of how different reaction conditions influence the distribution of carbon among various end products, providing critical data for improving atmospheric chemistry models. copernicus.org

Key Products and Yields in Naphthalene-Derived SOA

Experimental Condition Key Products/Tracers SOA Yield
Photooxidation (general) Phthalic acid, Methylphthalic acid Not specified
Low-NOx (with H₂O₂) Organic peroxides, Hydroxyphthalic acid, 2-formylcinnamaldehyde, Phthalic acid 0.04 to 1.81
Photooxidation with m-xylene Suppressed SOA formation Decreased yield compared to individual precursors

Q & A

Q. How is Naphthalene-1,2,3,4-13C4 synthesized for isotopic labeling studies?

Answer: this compound is synthesized via isotopic enrichment during precursor synthesis. For example, 13C-labeled precursors (e.g., acetyl-CoA derivatives) are enzymatically or chemically incorporated into the naphthalene backbone. A common method involves carboxylation reactions using 13CO2 or 13C-labeled acetic acid derivatives, followed by cyclization and purification via high-performance liquid chromatography (HPLC) . Critical steps include ensuring isotopic purity (>98% 13C) and validating synthesis yields using nuclear magnetic resonance (NMR) or mass spectrometry (MS).

Q. What analytical techniques are used to detect and quantify Naphthalene-13C4 in environmental samples?

Answer: Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard. For example, in environmental monitoring, samples are spiked with 13C-labeled internal standards, extracted via solid-phase microextraction (SPME), and analyzed using a DB-5 capillary column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas. Quantification relies on comparing 13C4 peak areas to calibration curves . Liquid chromatography-tandem MS (LC-MS/MS) is also employed for aqueous matrices, using C18 columns and electrospray ionization (ESI) in negative mode.

Q. How does 13C labeling affect the physicochemical properties of naphthalene?

Answer: 13C labeling minimally alters physical properties (e.g., melting point, boiling point) but significantly impacts spectroscopic characteristics. For instance, 13C-labeled naphthalene exhibits distinct NMR shifts (e.g., 13C NMR peaks at ~125–135 ppm for aromatic carbons) and MS fragmentation patterns, enabling precise tracking in metabolic studies . Thermodynamic properties (e.g., enthalpy of formation) remain comparable to unlabeled naphthalene, as isotopic substitution does not affect bond energies .

Advanced Research Questions

Q. How to design experiments to assess the toxicokinetics of Naphthalene-13C4 in mammalian models?

Answer: Follow systematic review frameworks (e.g., Toxicological Profile guidelines):

Exposure Routes : Administer via inhalation (0.1–10 ppm), oral gavage (5–100 mg/kg), or dermal application (1–50 μg/cm²) to rodents .

Sampling : Collect blood/tissue at intervals (0.5–48 hrs) post-exposure. Use 13C-MS to quantify parent compound and metabolites (e.g., 1,2-dihydroxy-13C4-naphthalene) .

Data Extraction : Tabulate outcomes (e.g., hepatic CYP450 activity, glutathione depletion) using standardized forms (Table C-2) .

Risk of Bias Assessment : Apply criteria from Table C-7 (e.g., randomization, dose concealment) to exclude low-confidence studies .

Q. How to resolve contradictions in emission rate data for Naphthalene-13C4 under varying temperatures?

Answer: Contradictions arise from non-linear temperature dependencies. To address this:

  • Controlled Experiments : Measure emissions at incremental temperatures (e.g., 17°C to 30°C) in sealed chambers with real-time GC-MS .
  • Statistical Modeling : Use Arrhenius equations to predict activation energies for volatilization. For example, in museum artefacts, emission rates plateau above 21°C due to matrix saturation .
  • Meta-Analysis : Apply random-effects models to reconcile heterogeneous datasets, weighting high-confidence studies (e.g., those reporting full outcome data) .

Q. What methodologies are recommended for assessing the environmental partitioning of Naphthalene-13C4?

Answer:

Phase-Specific Sampling :

  • Air : Passive samplers with polyurethane foam (PUF) .
  • Water : Solid-phase extraction (SPE) using C18 cartridges .
  • Sediment : Soxhlet extraction with acetone-hexane (1:1) .

Partition Coefficients : Calculate log KOW (octanol-water) via shake-flask experiments and log KOA (octanol-air) using generator columns .

Degradation Studies : Monitor photolysis (UV light, λ = 254 nm) and biodegradation (microcosms with Pseudomonas spp.) .

Q. How to conduct a systematic review of Naphthalene-13C4 toxicity studies with risk of bias assessment?

Answer: Follow the 8-step framework from the Toxicological Profile:

Literature Search : Use PubMed/TOXNET queries combining "Naphthalene-13C4" with terms like "toxicokinetics" or "biomarkers" .

Study Screening : Apply inclusion criteria (Table B-1), excluding non-peer-reviewed or low-dose studies .

Data Extraction : Use Table C-2 to catalog species, exposure routes, and outcomes .

Risk of Bias : Score studies using Table C-7 (e.g., "Was dose randomization adequate?") .

Evidence Synthesis : Rate confidence levels (High/Moderate/Low) based on consistency and robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.